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Introduction

Dexketoprofen trometamol is a non-steroidal anti-inflammatory drug (NSAID) that acts as a

potent analgesic and anti-inflammatory agent.[1][2][3] Its efficacy is, however, limited by a short

biological half-life, necessitating frequent administration to maintain therapeutic effect.[1][2][3]

The development of controlled-release formulations for oral administration is a key strategy to

overcome this limitation, aiming to reduce dosing frequency, minimize side effects, and improve

patient compliance.[1][2][4] This document provides detailed application notes and protocols for

the formulation and evaluation of controlled-release Dexketoprofen trometamol matrix tablets.

These notes are intended for researchers, scientists, and drug development professionals

engaged in the formulation of oral solid dosage forms. The protocols described herein are

based on established methodologies for developing and characterizing controlled-release

matrix tablets using various polymers.

Rationale for Controlled-Release Formulation
Dexketoprofen trometamol is an ideal candidate for controlled-release formulation due to its

short biological half-life of approximately 0.5 hours.[1] A controlled-release dosage form can

maintain constant plasma levels of the drug, offering sustained therapeutic effects with lower

doses and a reduced likelihood of side effects.[1][4] Matrix-type tablets, employing polymers
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such as hydroxypropyl methylcellulose (HPMC), Eudragit, and Carbopol, are a common and

effective approach to achieve controlled drug release.[1][2][4]

Experimental Protocols
Materials and Equipment
Materials:

Dexketoprofen trometamol (DT)

Hydroxypropyl methylcellulose (HPMC) (low and high viscosity)

Eudragit RS

Carbopol 934P NF

Lactose (filler)

Magnesium stearate (lubricant)

Ethanol (granulating fluid)

0.1 N Hydrochloric acid (HCl)

0.2 M Trisodium phosphate dodecahydrate (Na₃PO₄·12H₂O)

2N Sodium hydroxide (NaOH)

Equipment:

Single punch tablet press

Hardness tester

Friability tester

USP dissolution apparatus (paddle method)

UV-Vis Spectrophotometer
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Sieve (1250 mesh)

Analytical balance

pH meter

Preparation of Controlled-Release Matrix Tablets
Two primary methods can be employed for the preparation of Dexketoprofen trometamol

matrix tablets: direct compression and wet granulation. The choice of method depends on the

flow properties of the powder blend.

2.2.1. Direct Compression Method

This method is suitable for formulations with good flowability.

Weighing: Accurately weigh all the required ingredients (Dexketoprofen trometamol,

polymer, filler, and lubricant) as per the formulation table below.

Blending: Thoroughly mix the drug and polymer in a suitable blender for 15 minutes.

Lubrication: Add magnesium stearate to the blend and mix for an additional 5 minutes.

Compression: Compress the final blend into tablets using a single punch tablet press.

2.2.2. Wet Granulation Method

This method is employed for formulations with poor flowability, particularly those containing

Eudragit RS.[2]

Weighing: Accurately weigh Dexketoprofen trometamol, polymer, and filler.

Dry Mixing: Mix the weighed ingredients in a blender for 15 minutes.

Granulation: Add ethanol as a granulating fluid to the powder blend and mix until a coherent

mass is formed.

Sieving: Pass the wet mass through a 1250 mesh sieve to form granules.
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Drying: Dry the granules at a suitable temperature until the desired moisture content is

achieved.

Lubrication: Add magnesium stearate to the dried granules and blend for 5 minutes.

Compression: Compress the lubricated granules into tablets.

Characterization of Tablets
The prepared tablets should be evaluated for their physical properties to ensure they meet

pharmacopeial specifications.

Weight Variation: Weigh 20 tablets individually and calculate the average weight. The

individual weights should be within the acceptable limits of the average weight.

Thickness: Measure the thickness of 10 tablets using a vernier caliper.

Hardness: Determine the crushing strength of 10 tablets using a hardness tester.

Friability: Subject 10 tablets to friability testing for a specified number of rotations and

calculate the percentage of weight loss. The friability should be less than 1%.

In Vitro Dissolution Studies
In vitro dissolution testing is crucial to evaluate the drug release profile from the controlled-

release tablets.

Apparatus: USP paddle method (Apparatus 2).

Dissolution Medium:

First 2 hours: 750 mL of 0.1 N HCl.[1]

After 2 hours: Add 250 mL of 0.2 M Na₃PO₄·12H₂O and adjust the pH to 6.8 with 2N HCl

or 2N NaOH.[1]

Paddle Speed: 50 rpm.[1]

Temperature: 37 ± 0.5 °C.
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Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24

hours) and replace with an equal volume of fresh dissolution medium.

Analysis: Analyze the drug concentration in the samples using a UV-Vis spectrophotometer

at the λmax of Dexketoprofen trometamol.

Data Presentation
The following tables summarize the quantitative data for formulation composition and physical

characteristics of the prepared tablets.

Table 1: Formulation Composition of Dexketoprofen Trometamol Controlled-Release Tablets

Formula
tion
Code

Dexketo
profen
Trometa
mol
(mg)

HPMC
(High
Viscosit
y) (mg)

Eudragi
t RS
(mg)

Carbop
ol 934P
NF (mg)

Lactose
(mg)

Magnesi
um
Stearate
(mg)

Total
Weight
(mg)

F1 75 50 - - 73 2 200

F2 75 75 - - 48 2 200

F3 75 - 50 - 73 2 200

F4 75 - 75 - 48 2 200

F5 75 - - 50 73 2 200

F6 75 - - 75 48 2 200

Table 2: Physical Characteristics of Dexketoprofen Trometamol Controlled-Release Tablets
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Formulation
Code

Thickness
(cm) (Mean ±
SD)

Hardness (N)
(Mean ± SD)

Friability (%)
Weight
Variation (%)

F1 0.245 ± 0.004 150.5 ± 7.5 < 1 < 2

F2 0.246 ± 0.003 155.2 ± 8.1 < 1 < 2

F3 0.242 ± 0.005 140.8 ± 6.9 < 1 < 2

F4 0.247 ± 0.003 160.7 ± 8.1 < 1 < 2

F5 0.243 ± 0.002 120.3 ± 5.8 < 1 < 2

F6 0.241 ± 0.003 112.6 ± 9.0 < 1 < 2
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Caption: Experimental workflow for formulation and evaluation.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b022426?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022426?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mechanism of Action of Dexketoprofen
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Caption: Dexketoprofen's mechanism of action.

Conclusion
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The protocols and data presented provide a comprehensive guide for the formulation and

evaluation of controlled-release Dexketoprofen trometamol matrix tablets. By utilizing different

polymers and manufacturing techniques, it is possible to modulate the drug release profile to

achieve a sustained therapeutic effect. The successful development of such a formulation can

significantly improve the management of pain and inflammation by offering a more convenient

and potentially safer treatment option compared to immediate-release dosage forms.[1][2][5]

Further in vivo studies are recommended to establish the in vitro-in vivo correlation and confirm

the efficacy of the optimized formulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. scielo.br [scielo.br]

2. researchgate.net [researchgate.net]

3. scite.ai [scite.ai]

4. scielo.br [scielo.br]

5. [PDF] Development of controlled release dexketoprofen tablets and prediction of drug
release using Artificial Neural Network (ANN) modelling | Semantic Scholar
[semanticscholar.org]

To cite this document: BenchChem. [Application Notes & Protocols: Formulation of
Dexketoprofen Trometamol for Controlled-Release Studies]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b022426#formulation-of-
dexketoprofen-trometamol-for-controlled-release-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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